molecular formula C19H29IN2O2 B016940 1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide CAS No. 102207-27-2

1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide

Cat. No. B016940
CAS RN: 102207-27-2
M. Wt: 444.3 g/mol
InChI Key: MJCZXFUGCAWRMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DECMA-1 and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

DECMA-1 works by selectively blocking certain types of ion channels, which are important for the proper function of many different types of cells. By blocking these channels, DECMA-1 can disrupt the normal flow of ions into and out of cells, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
DECMA-1 has been shown to have a variety of biochemical and physiological effects, including changes in membrane potential, calcium signaling, and neurotransmitter release. These effects can have a wide range of implications for cellular physiology and can be used to study a variety of different cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DECMA-1 in lab experiments is its selectivity for certain types of ion channels. This makes it a valuable tool for investigating the function of these channels in different types of cells. However, one limitation of using DECMA-1 is that it may have off-target effects on other types of ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving DECMA-1. One promising area of research involves the development of new compounds that are even more selective for specific types of ion channels. Additionally, DECMA-1 could be used to investigate the role of ion channels in a variety of different cellular processes, including synaptic transmission, muscle contraction, and hormone secretion. Finally, DECMA-1 could be used to develop new therapies for diseases that are caused by ion channel dysfunction, such as epilepsy and cardiac arrhythmias.

Synthesis Methods

The synthesis of DECMA-1 involves the reaction of piperidine with diethylcarbamoyl chloride and formaldehyde. This reaction produces the intermediate compound, which is then treated with iodomethane to yield the final product.

Scientific Research Applications

DECMA-1 has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of ion channels in cellular physiology. DECMA-1 has been shown to selectively block certain types of ion channels, making it a valuable tool for investigating their function.

properties

CAS RN

102207-27-2

Product Name

1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide

Molecular Formula

C19H29IN2O2

Molecular Weight

444.3 g/mol

IUPAC Name

N,N-diethyl-2-(4-formyl-1-methyl-4-phenylpiperidin-1-ium-1-yl)acetamide;iodide

InChI

InChI=1S/C19H29N2O2.HI/c1-4-20(5-2)18(23)15-21(3)13-11-19(16-22,12-14-21)17-9-7-6-8-10-17;/h6-10,16H,4-5,11-15H2,1-3H3;1H/q+1;/p-1

InChI Key

MJCZXFUGCAWRMC-UHFFFAOYSA-M

SMILES

CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]

Canonical SMILES

CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]

synonyms

1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium io dide

Origin of Product

United States

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